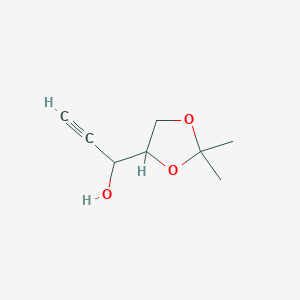

Methyl 4-aminocyclopent-2-ene-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

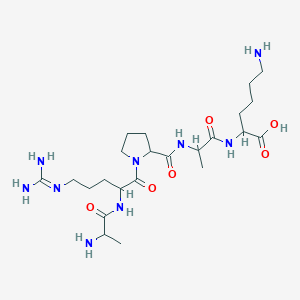

4-Aminocyclopent-2-ène-1-carboxylate de méthyle: est un composé organique de formule moléculaire C7H11NO2. Il s'agit d'un dérivé du cyclopentène, comportant un groupe amino en position 4 et un ester carboxylate en position 1. Ce composé est intéressant dans divers domaines de la recherche scientifique en raison de sa structure chimique et de sa réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-aminocyclopent-2-ène-1-carboxylate de méthyle implique généralement les étapes suivantes :

Formation de dérivés du cyclopentène : La matière de départ, le cyclopentène, subit une série de réactions pour introduire les groupes amino et carboxylate.

Estérification : L'ester carboxylate est formé par réaction du dérivé d'acide carboxylique avec du méthanol en présence d'un catalyseur acide.

Méthodes de production industrielle

La production industrielle du 4-aminocyclopent-2-ène-1-carboxylate de méthyle peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l'accent sur l'évolutivité, le rendement et la rentabilité. Des techniques telles que la synthèse en flux continu et l'utilisation de catalyseurs avancés peuvent être utilisées pour améliorer l'efficacité.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-aminocyclopent-2-ène-1-carboxylate de méthyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.

Substitution : Le groupe amino peut participer aux réactions de substitution nucléophile, conduisant à la formation de divers dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

Applications De Recherche Scientifique

Le 4-aminocyclopent-2-ène-1-carboxylate de méthyle a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.

Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anticancéreuses.

Médecine : La recherche se poursuit pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.

Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action du 4-aminocyclopent-2-ène-1-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe amino peut former des liaisons hydrogène et participer à diverses interactions biochimiques, tandis que l'ester carboxylate peut subir une hydrolyse pour libérer des métabolites actifs. Ces interactions peuvent moduler les processus et les voies biologiques, conduisant aux effets observés du composé.

Mécanisme D'action

The mechanism of action of Methyl 4-aminocyclopent-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical interactions, while the carboxylate ester can undergo hydrolysis to release active metabolites. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Le 4-aminocyclopent-2-ène-1-carboxylate de méthyle peut être comparé à d'autres composés similaires, tels que :

4-Aminocyclopentane-1-carboxylate de méthyle : Il lui manque la double liaison dans le cycle cyclopentène, ce qui conduit à une réactivité et des propriétés différentes.

4-Aminocyclohex-2-ène-1-carboxylate de méthyle : Il contient un cycle à six chaînons, ce qui affecte son comportement chimique et ses applications.

4-Aminocyclopent-2-ène-1-carboxamide de méthyle : Le groupe ester est remplacé par un amide, ce qui modifie ses propriétés chimiques et biologiques.

Ces comparaisons mettent en évidence les caractéristiques uniques du 4-aminocyclopent-2-ène-1-carboxylate de méthyle, telles que sa structure cyclique et ses groupes fonctionnels spécifiques, qui contribuent à sa réactivité et à ses applications distinctes.

Propriétés

IUPAC Name |

methyl 4-aminocyclopent-2-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVYHALMQXHQSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide](/img/structure/B12110434.png)

![benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12110461.png)

![2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridyl]propionamide](/img/structure/B12110462.png)

![11-Hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12110468.png)

![[2-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B12110469.png)

![5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B12110484.png)